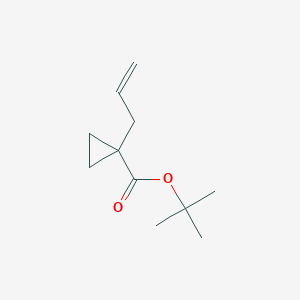
Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester
Übersicht
Beschreibung
Cyclopropanecarboxylic acids are a class of organic compounds that contain a cyclopropane ring and a carboxylic acid group . They are used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxylic acids consists of a three-membered cyclopropane ring attached to a carboxylic acid group . The specific structure of “Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester” would include additional groups attached to the cyclopropane ring .Chemical Reactions Analysis
Cyclopropanecarboxylic acids can undergo various chemical reactions, including reactions typical of carboxylic acids such as esterification and amide formation . They can also participate in reactions unique to cyclopropane rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . For example, cyclopropanecarboxylic acids are typically colorless and have a characteristic odor .Wissenschaftliche Forschungsanwendungen
Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The synthesis started from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
Synthesis of tert-butyl acetate
- Application Summary: The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .
- Methods of Application: The dual-modified SBA-15 materials (A–S–Si) with Al ions inserting in the framework and −SO3H groups grafting on the pore wall were prepared via a co-condensation method .
- Results or Outcomes: The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% over A5–S10–Si with balanced Brönsted and Lewis acid under the optimal conditions .
Preparation of t-Butyl Nα-Protected Amino Acid Esters
- Application Summary: A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
- Methods of Application: The preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
- Results or Outcomes: The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Tert-butyl 1-allylcyclopropanecarboxylate in Supramolecular Assemblies
- Application Summary: Tert-butyl 1-allylcyclopropanecarboxylate is a nonclassical synthetic molecule that contains a benzyl group and an amide . It has been shown to form cavity structures with magnesium ions, which are stabilized by hydrogen bonding between the chloride and amide groups .
- Methods of Application: The compound is capable of forming supramolecular assemblies with other molecules .
- Results or Outcomes: This property may be relevant for its cytotoxic properties. Tert-butyl 1-allylcyclopropanecarboxylate has been shown to have anti-tumor activity against human breast cancer cells in vitro .
Safety And Hazards
Zukünftige Richtungen
The study and application of cyclopropanecarboxylic acids and their derivatives is an active area of research in organic chemistry . They are used in the synthesis of various pharmaceuticals and other organic compounds, and new methods of synthesizing and modifying these compounds are continually being developed .
Eigenschaften
IUPAC Name |
tert-butyl 1-prop-2-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-5-6-11(7-8-11)9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGRERWWBGTPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338101 | |
| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |
CAS RN |
108546-98-1 | |
| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

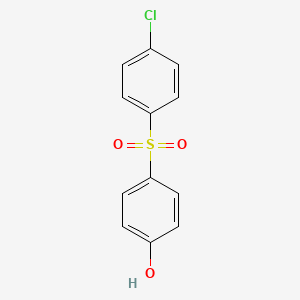
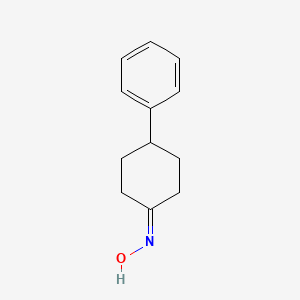
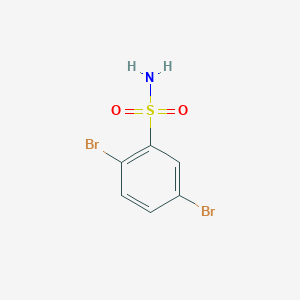
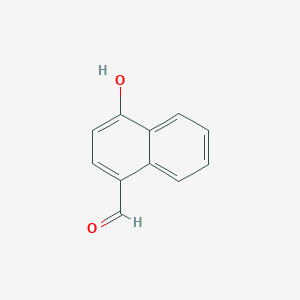
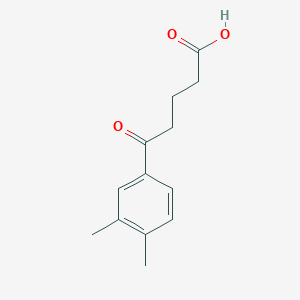
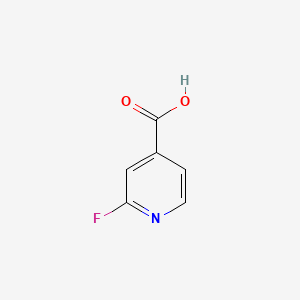
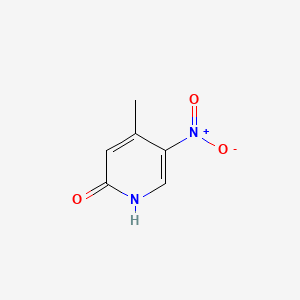
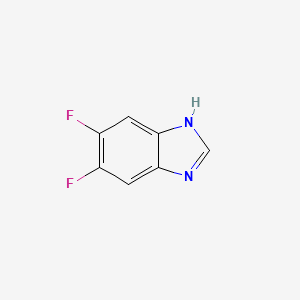
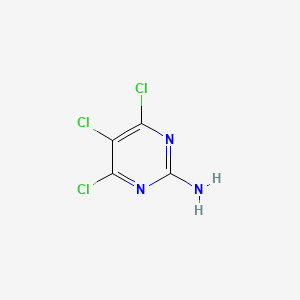
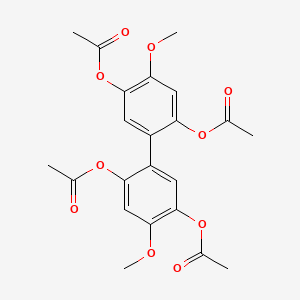
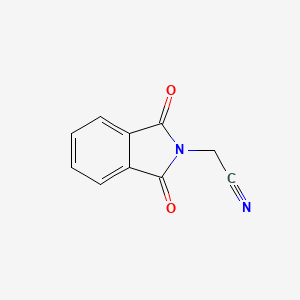
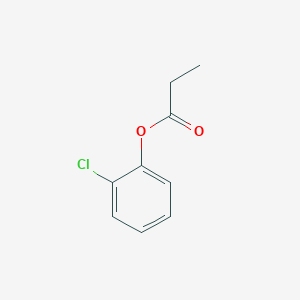
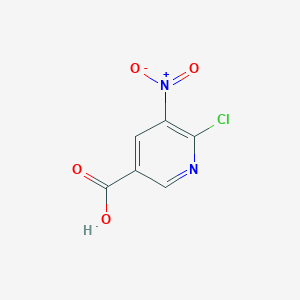
![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)